molecular formula C59H84N16O12 B13844149 Leuprolide Acetate EP Impurity H

Leuprolide Acetate EP Impurity H

Cat. No.: B13844149
M. Wt: 1209.4 g/mol
InChI Key: GFIJNRVAKGFPGQ-BPBJJFQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Leuprolide Acetate EP Impurity H involves liquid-phase peptide synthesis. The process typically includes the following steps :

    Condensation of Protected Amino Acids: Protected amino acids are condensed using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures.

    Deblocking: The protected dipeptides are deblocked using hydrogen chloride in dioxane.

    Formation of Peptide Bonds: The deblocked dipeptides are further reacted to form longer peptide chains using standard carbodiimide methods.

    Hydrogenation: The final peptide is hydrogenated in acetic acid in the presence of palladium hydroxide to remove protecting groups.

    Purification: The resulting peptide is purified by precipitation from acetone.

Chemical Reactions Analysis

Leuprolide Acetate EP Impurity H undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur at specific functional groups within the peptide chain.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of peptide bonds.

Common reagents used in these reactions include hydrogen chloride, dicyclohexylcarbodiimide, 1-hydroxybenzotriazole, and palladium hydroxide. Major products formed from these reactions include various peptide fragments and derivatives.

Scientific Research Applications

Leuprolide Acetate EP Impurity H has several scientific research applications, including :

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Leuprolide Acetate formulations.

    Biology: Studied for its interactions with biological receptors and its role in the modulation of hormonal pathways.

    Medicine: Investigated for its potential effects on hormone-dependent conditions and its role in the development of therapeutic peptides.

    Industry: Utilized in the quality control and validation of pharmaceutical manufacturing processes.

Comparison with Similar Compounds

Leuprolide Acetate EP Impurity H can be compared with other similar compounds, such as :

    Leuprolide Acetate: The parent compound, used widely in clinical settings for hormone-dependent conditions.

    Goserelin Acetate: Another GnRH analog used for similar therapeutic purposes.

    Triptorelin Acetate: A synthetic decapeptide analog of GnRH with similar applications.

This compound is unique due to its specific peptide sequence and its role as an impurity in the synthesis of Leuprolide Acetate. Its presence and identification are crucial for ensuring the purity and efficacy of the final pharmaceutical product.

Properties

Molecular Formula

C59H84N16O12

Molecular Weight

1209.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42+,43+,44-,45-,46-,47-,48-/m0/s1

InChI Key

GFIJNRVAKGFPGQ-BPBJJFQZSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

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